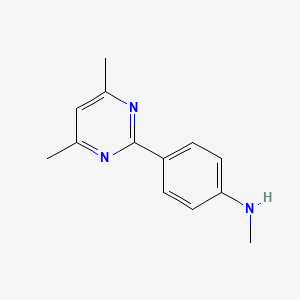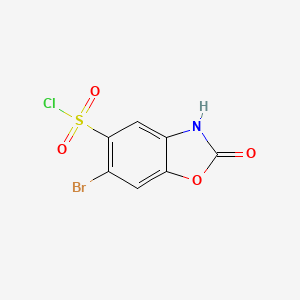
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride typically involves the reaction of 2-aminophenol with bromine to introduce the bromine atom at the 6-position. This is followed by the formation of the benzoxazole ring through cyclization. The sulfonyl chloride group is then introduced using chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran), temperature (0-25°C).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvent (water, acetone), temperature (0-50°C).
Major Products
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Alcohol Derivatives: Formed by reduction of the ketone group.
Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.
Scientific Research Applications
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a building block in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Similar structure but with a methyl group instead of a bromine atom.
6,6’-Dibromoisoindigo: Contains bromine atoms and a similar heterocyclic structure.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar brominated compound with a different core structure.
Uniqueness
6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. The presence of the bromine atom and sulfonyl chloride group allows for a wide range of reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H3BrClNO4S |
|---|---|
Molecular Weight |
312.53 g/mol |
IUPAC Name |
6-bromo-2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H3BrClNO4S/c8-3-1-5-4(10-7(11)14-5)2-6(3)15(9,12)13/h1-2H,(H,10,11) |
InChI Key |
HXDZOJXXLJACJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)Cl)Br)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


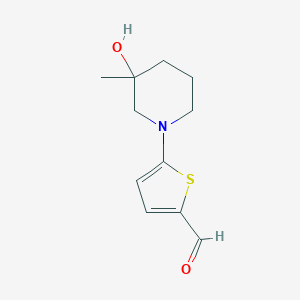
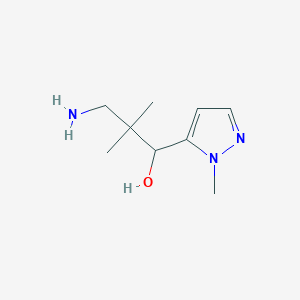
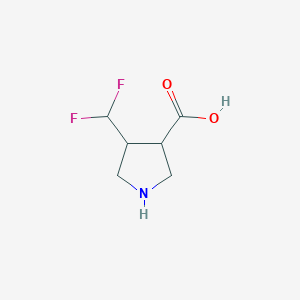
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

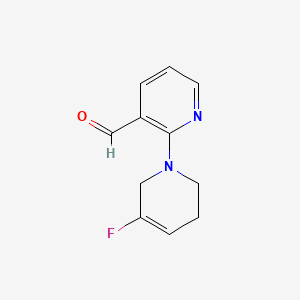
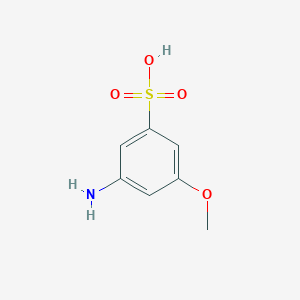
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)


![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
